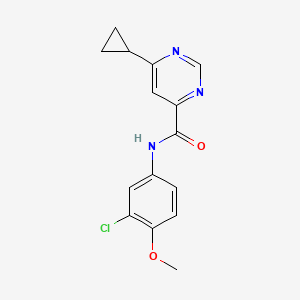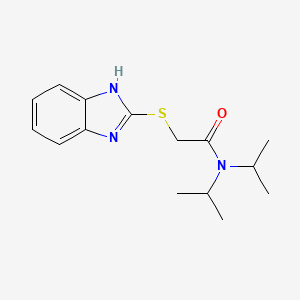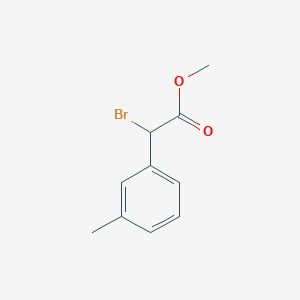
N-(3-Chloro-4-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CCP is a pyrimidine-based compound that has been shown to exhibit anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood, but research suggests that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Chloro-4-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-Chloro-4-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of interest is the exploration of this compound as a potential therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-(3-Chloro-4-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-methoxyaniline with ethyl 2-cyclopropyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This reaction forms an intermediate, which is then treated with trifluoroacetic acid to obtain the final product, this compound.
Applications De Recherche Scientifique
N-(3-Chloro-4-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has shown that this compound exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. This compound has been studied in relation to cancer, arthritis, and other inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-21-14-5-4-10(6-11(14)16)19-15(20)13-7-12(9-2-3-9)17-8-18-13/h4-9H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYHCSXRBLAFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)
![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)
![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)




![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)
![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)
![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)
![4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2532639.png)
![methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2532641.png)
